molecular formula C21H12Cl2N2O4 B11695286 (5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

(5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B11695286
M. Wt: 427.2 g/mol
InChI Key: ZIRHMKUIXFBOEO-GZTJUZNOSA-N
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Description

(5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes chlorophenyl and furan groups

Properties

Molecular Formula

C21H12Cl2N2O4

Molecular Weight

427.2 g/mol

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H12Cl2N2O4/c22-13-4-6-15(7-5-13)25-20(27)17(19(26)24-21(25)28)11-16-8-9-18(29-16)12-2-1-3-14(23)10-12/h1-11H,(H,24,26,28)/b17-11+

InChI Key

ZIRHMKUIXFBOEO-GZTJUZNOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,3-diazinane-2,4,6-trione under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl-furan oxides, while reduction may produce chlorophenyl-furan alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and material science.

Biology

In biological research, (5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

The compound’s potential therapeutic applications are explored in medicine. Its structure suggests it may interact with specific biological targets, leading to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(4-Chlorophenyl)-5-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is unique due to its combination of chlorophenyl and furan groups, which confer specific chemical and biological properties

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